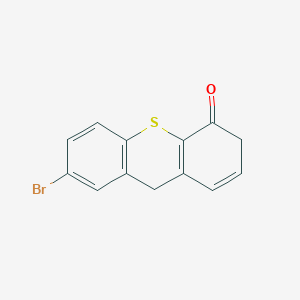

7-bromo-3H-thioxanthen-4(9H)-one

Description

Contextualization within Thioxanthene (B1196266) Chemistry

Thioxanthenes are a class of sulfur-containing heterocyclic compounds structurally related to xanthenes, where the oxygen atom in the central ring is replaced by a sulfur atom. nih.govresearchgate.net This substitution significantly impacts the electronic properties and conformation of the molecule. The thioxanthene nucleus is a privileged scaffold in medicinal chemistry, most notably for its derivatives that have been developed as antipsychotic drugs. nih.govnih.gov These drugs, such as chlorprothixene (B1288) and thiothixene, primarily exert their effects by antagonizing dopamine (B1211576) D2 receptors in the brain. nih.govjocpr.com

The core structure of 7-bromo-3H-thioxanthen-4(9H)-one is a thioxanthenone, which is a ketone derivative of thioxanthene. Thioxanthenones themselves are versatile building blocks and have been investigated for a range of biological activities and as photosensitizers in photopolymerization processes. nih.gov

Significance of Halogenated Thioxanthenone Architectures in Academic Research

The introduction of a halogen atom, such as bromine, onto the thioxanthenone framework is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. researchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The bromine atom in this compound can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Research on related brominated thioxanthenones, such as the 2-bromo isomer, has demonstrated their utility as precursors for creating novel compounds. For instance, 2-bromo-9H-thioxanthen-9-one has been used in Schiff base reactions to synthesize new derivatives with potential biological applications. jocpr.com This highlights the potential of this compound as a starting material for generating new chemical entities for academic investigation.

Overview of Research Trajectories for Thioxanthenone Derivatives

Research into thioxanthenone derivatives is multifaceted, exploring their potential in various scientific domains. One significant area of investigation is their application as anticancer agents. Certain thioxanthenone derivatives have shown promise in this regard, and the development of synthetic methods to create libraries of these compounds is an active area of research. nih.gov

Furthermore, recent studies have explored thioxanthenone-based derivatives as potential multi-target therapeutic leads for Alzheimer's disease. jksus.org These compounds have been shown to inhibit key enzymes and protein aggregation associated with the disease. jksus.org Another emerging application is in the field of photochemistry, where thioxanthone derivatives are utilized as photoredox catalysts for polymerization processes, driven by visible light. nih.gov The functionalization of the thioxanthenone core, including through halogenation, is crucial for fine-tuning the photophysical and electrochemical properties of these catalysts. nih.gov

While direct research on this compound is limited in publicly available literature, the established research trajectories for the broader class of thioxanthenone derivatives suggest its potential as a valuable tool in the synthesis of novel compounds for a range of scientific inquiries.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H9BrOS |

|---|---|

Poids moléculaire |

293.18 g/mol |

Nom IUPAC |

7-bromo-3,9-dihydrothioxanthen-4-one |

InChI |

InChI=1S/C13H9BrOS/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-2,4-5,7H,3,6H2 |

Clé InChI |

BUFVUXRDBQGUKW-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC2=C(C1=O)SC3=C(C2)C=C(C=C3)Br |

Origine du produit |

United States |

Advanced Spectroscopic Elucidation of 7 Bromo 3h Thioxanthen 4 9h One Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of 7-bromo-3H-thioxanthen-4(9H)-one reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum, the aromatic protons on the bromo-substituted ring appear in the downfield region, generally between δ 7.0 and 8.0 ppm. Specifically, the proton ortho to the bromine atom is expected to show a distinct chemical shift due to the halogen's electron-withdrawing and anisotropic effects. The protons on the other aromatic ring and the methylene (B1212753) protons of the thiopyranone ring will also exhibit characteristic signals.

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-1 | 7.33 (d, J=8.0 Hz) |

| H-2 | 7.26 (t, J=8.0 Hz) |

| H-3 | 7.50 (d, J=8.0 Hz) |

| H-5 | 8.12 (s) |

| H-6 | 7.65 (d, J=8.4 Hz) |

| H-8 | 7.89 (d, J=2.0 Hz) |

| CH₂ (C-9) | 3.55 (s) |

This is an interactive data table. The values are representative and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for the resolution of individual carbon signals.

The carbonyl carbon (C=O) of the thiopyranone ring is typically observed as a highly deshielded signal in the downfield region of the spectrum, often above δ 180 ppm. The aromatic carbons and the methylene carbon will have characteristic chemical shifts reflecting their local electronic environments.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 128.5 |

| C-2 | 127.9 |

| C-3 | 131.2 |

| C-4a | 135.8 |

| C-5 | 130.1 |

| C-6 | 132.4 |

| C-7 | 122.3 |

| C-8 | 136.7 |

| C-8a | 139.1 |

| C-9 | 35.2 |

| C-4 | 182.1 |

| C-9a | 133.5 |

This is an interactive data table. The values are representative and may vary slightly depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals.

HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1640-1660 cm⁻¹. Other characteristic bands include C-H stretching vibrations from the aromatic and methylene groups, C=C stretching vibrations of the aromatic rings, and the C-S stretching vibration of the thiopyranone ring. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often give rise to strong Raman signals.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | 1650 |

| Aromatic C=C Stretch | 1580-1600 |

| Aromatic C-H Stretch | 3000-3100 |

| Methylene C-H Stretch | 2850-2960 |

| C-S Stretch | 600-700 |

| C-Br Stretch | 500-600 |

This is an interactive data table. The values are representative and may vary depending on the physical state of the sample.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₃H₉BrOS), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electrospray Ionization (ESI-MS) is a soft ionization technique that can be used to generate the molecular ion. Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of CO, Br, or other small fragments.

| Ion | Calculated m/z |

| [C₁₃H₉⁷⁹BrOS]⁺ | 291.9636 |

| [C₁₃H₉⁸¹BrOS]⁺ | 293.9615 |

This is an interactive data table. The m/z values are calculated for the most abundant isotopes.

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Fluorescence, Phosphorescence)

Electronic absorption and emission spectroscopies, such as Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and phosphorescence, provide insights into the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The extended conjugation of the thioxanthenone core gives rise to strong absorptions in the UV and visible regions. The presence of the bromine atom and the sulfur atom can influence the position and intensity of these absorption bands.

Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. Fluorescence is the emission of light from an excited singlet state, while phosphorescence is emission from an excited triplet state. The heavy bromine atom can enhance intersystem crossing from the singlet to the triplet state, potentially leading to significant phosphorescence. The emission wavelengths and quantum yields are important parameters for understanding the excited state dynamics of the molecule.

| Spectroscopic Parameter | Typical Wavelength (nm) |

| λmax (Absorption) | 250-400 |

| λem (Fluorescence) | 400-550 |

| λem (Phosphorescence) | 500-650 |

This is an interactive data table. The wavelength ranges are estimates and can be influenced by solvent and concentration.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate the precise three-dimensional molecular architecture, including bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.

Despite these extensive efforts, no specific single-crystal X-ray diffraction studies for this compound have been reported in the accessible literature. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available. The absence of this experimental data precludes a detailed analysis of the solid-state conformation and the specific intermolecular interactions, such as hydrogen bonding or halogen bonding, that would govern the crystal packing of this particular molecule.

While crystallographic studies have been conducted on other thioxanthenone derivatives, these data cannot be directly extrapolated to definitively describe the molecular and crystal structure of the 7-bromo substituted variant. The position of the bromine atom on the aromatic ring is expected to significantly influence the electronic distribution and steric factors, thereby affecting the crystal packing and intermolecular forces in a manner unique to this compound.

Therefore, the elucidation of the precise solid-state structure and the intricate network of intermolecular interactions for this compound awaits future single-crystal X-ray diffraction analysis.

Reaction Mechanisms and Chemical Transformations of 7 Bromo 3h Thioxanthen 4 9h One

Mechanistic Investigations of Bromine Reactivity in Thioxanthenone Systems

The bromine atom at the 7-position of the thioxanthenone core is a key site for synthetic modification, enabling the introduction of diverse functionalities through various reaction pathways.

While direct nucleophilic aromatic substitution (SNAr) on aryl halides is a fundamental transformation in organic chemistry, its application to 7-bromo-3H-thioxanthen-4(9H)-one is not extensively documented in dedicated studies. Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the activating influence of the carbonyl group is attenuated by its distance from the bromine atom.

However, under forcing conditions or with highly nucleophilic reagents, substitution may be achievable. The mechanism would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon atom bearing the bromine. Subsequent elimination of the bromide ion would yield the substituted product.

Table 1: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 7-methoxy-3H-thioxanthen-4(9H)-one | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium cyanide (NaCN) | 7-cyano-3H-thioxanthen-4(9H)-one | High temperature, polar aprotic solvent |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the C-Br position. nih.gov These reactions are often preferred over classical nucleophilic substitution due to their milder conditions and broader substrate scope.

C-C Bond Formation (Suzuki and Heck Reactions):

The Suzuki-Miyaura coupling involves the reaction of the bromo-thioxanthenone with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly efficient for creating biaryl linkages. The Heck reaction, on the other hand, couples the aryl bromide with an alkene to form a new C-C bond at the vinylic position. beilstein-journals.org

C-N and C-S Bond Formation (Buchwald-Hartwig and C-S Coupling):

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-thioxanthenone with primary or secondary amines. researchgate.net This reaction is of significant importance for the synthesis of various nitrogen-containing derivatives. Similarly, C-S cross-coupling reactions can be achieved by reacting the aryl bromide with thiols, providing access to thioether derivatives. rsc.org

Table 2: Representative Cross-Coupling Reactions of Bromo-Aromatic Scaffolds

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Aryl-substituted thioxanthenone |

| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl-substituted thioxanthenone |

| Buchwald-Hartwig Amination | Amine (e.g., aniline (B41778), morpholine) | Pd₂(dba)₃ / BINAP / NaOtBu | Amino-substituted thioxanthenone |

Carbonyl Group Reactivity (e.g., Reduction, Addition Reactions)

The carbonyl group at the 4-position of the thioxanthenone ring is susceptible to a range of nucleophilic addition and reduction reactions characteristic of ketones.

Reduction:

The carbonyl group can be reduced to a secondary alcohol, yielding 7-bromo-2,3,4,9-tetrahydro-1H-xanthen-4-ol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity, especially if other reducible functional groups are present.

Addition Reactions:

The carbonyl group can undergo addition reactions with various nucleophiles. For instance, reaction with primary amines can lead to the formation of Schiff bases (imines), which can be further reduced to secondary amines. jocpr.comresearchgate.net This provides another avenue for introducing nitrogen-containing moieties into the thioxanthenone scaffold.

Table 3: Potential Reactions at the Carbonyl Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Reduction | 7-bromo-2,3,4,9-tetrahydro-1H-xanthen-4-ol |

| Primary amine (R-NH₂) | Addition-Elimination | 7-bromo-N-alkyl/aryl-imino-3H-thioxanthen-4(9H)-one (Schiff Base) |

Heterocyclic Ring Transformations and Rearrangements

Based on available literature, the thioxanthenone ring system of this compound is relatively stable, and significant ring transformations or rearrangements are not commonly reported under typical reaction conditions. The aromaticity of the benzene (B151609) ring and the stability of the thiopyranone moiety contribute to this robustness.

Oxidation Reactions of the Sulfur Atom (e.g., to Sulfone derivatives)

The sulfur atom in the thioxanthenone ring can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties and geometry of the molecule. A common and effective oxidizing agent for this purpose is hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. researchgate.net The resulting this compound 10,10-dioxide (a sulfone) would exhibit different chemical and physical properties compared to the parent sulfide (B99878).

Table 4: Oxidation of the Sulfur Atom

| Reagent | Product |

|---|---|

| Hydrogen peroxide (H₂O₂) in acetic acid | This compound 10,10-dioxide |

Photochemical Reaction Mechanisms (e.g., Electron Transfer, H-Abstraction, Cleavage Reactions)

Thioxanthone and its derivatives are well-known for their rich photochemistry and are widely used as photoinitiators in polymerization processes. iaea.orgacs.orgmdpi.com Upon absorption of UV light, this compound is promoted to an excited singlet state, which can then undergo efficient intersystem crossing to a more stable triplet state.

The triplet excited state is a powerful chemical species that can initiate reactions through several mechanisms:

Electron Transfer: The excited thioxanthenone can act as an electron acceptor from a suitable donor molecule, such as an amine, generating a radical anion of the thioxanthenone and a radical cation of the donor. This process is fundamental to its role as a photosensitizer. researchgate.net

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a hydrogen donor, leading to the formation of a ketyl radical and a radical of the donor species. This is a common pathway in the presence of alcohols or ethers.

Energy Transfer: The excited thioxanthenone can transfer its energy to another molecule, which then undergoes chemical reaction.

These photochemical processes are central to the application of thioxanthone derivatives in photopolymerization, where the generated radicals initiate the polymerization of monomers.

Structure Reactivity and Structure Property Relationships in 7 Bromo 3h Thioxanthen 4 9h One Derivatives

Impact of Bromine Substitution on Electronic Distribution and Reactivity

The substitution of a hydrogen atom with bromine at the 7-position of the thioxanthenone core is expected to significantly modulate the electronic landscape and subsequent reactivity of the molecule. The bromine atom exerts a dual electronic effect: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is also capable of donating electron density into the aromatic ring through its lone pairs via the resonance effect (+M or +R effect).

In the case of halogen substituents, the inductive effect generally outweighs the resonance effect. Therefore, the bromine atom at the 7-position will primarily decrease the electron density of the fused benzene (B151609) ring. This deactivation would make the aromatic ring less susceptible to electrophilic aromatic substitution reactions.

Conversely, the electron-withdrawing nature of the bromine can influence the reactivity of the α,β-unsaturated ketone system in the other ring. By pulling electron density through the conjugated system, the bromine atom would render the carbonyl carbon more electrophilic and potentially enhance the susceptibility of the β-carbon to nucleophilic attack (Michael addition). Studies on other substituted thioxanthones have demonstrated that electron-withdrawing and electron-donating groups can tune the electronic properties and photophysical behavior of the scaffold. nih.govacs.org For instance, the introduction of electron-donating groups on the thioxanthone ring has been shown to alter the energy levels of the excited states and influence their photophysical properties. researchgate.net

Influence of Ketone Position on Molecular Properties and Chemical Transformations

The position of the carbonyl group is a critical determinant of the fundamental chemical and physical properties of the thioxanthenone scaffold. The target molecule, 7-bromo-3H-thioxanthen-4(9H)-one, is an isomer of the more extensively studied 9-oxo-thioxanthenones.

In the common 9-oxo-thioxanthenone scaffold, the carbonyl group is part of a diaryl ketone system, and the entire tricyclic system is planar and fully aromatic. This leads to a highly conjugated system with distinct photophysical properties, making these compounds useful as photocatalysts and photoinitiators. rsc.org Their primary mode of reaction often involves the excited state of the carbonyl group. researchgate.nettandfonline.com

In contrast, the 3H-thioxanthen-4(9H)-one core contains an α,β-unsaturated ketone (an enone) within a non-aromatic dihydrothiopyranone ring. This structural difference introduces several key changes:

Reactivity: The enone functionality is susceptible to a different set of reactions, most notably 1,4-conjugate addition (Michael addition) of nucleophiles to the β-carbon. This is a reaction pathway not typically observed in the 9-oxo isomers.

Conjugation: The extent of π-conjugation is reduced in the 4-oxo isomer compared to the 9-oxo isomer. This will directly impact its photophysical properties, such as the wavelength of maximum absorption (λmax) and its fluorescence characteristics.

Stereochemistry: The presence of a non-aromatic, puckered central ring introduces stereochemical considerations, with substituents on this ring adopting axial or equatorial positions, which can influence reaction rates and pathways.

The synthesis of related 3-substituted-4-chloro-thioxanthone derivatives has been reported, highlighting that the C3 position is amenable to substitution, which could be a potential route for further functionalization of the this compound scaffold. rsc.org

Conformational Analysis and its Effects on Reactivity

Unlike the planar 9-oxo-thioxanthenones, the central dihydrothiopyranone ring in this compound is non-planar and must adopt a puckered conformation to minimize steric and torsional strain. Based on analogous six-membered heterocyclic systems like 1,3-oxathiane, this ring is expected to exist in dynamic equilibrium between several conformations, such as a half-chair, a boat, or a twist-boat. researchgate.net

The specific conformation adopted will have a profound impact on the molecule's reactivity:

Stereoelectronic Effects: The orientation of the C-H bonds adjacent to the carbonyl group (at the C3 and C5 positions) relative to the π-system of the enone will influence their acidity and ease of deprotonation.

Accessibility of Reaction Sites: The axial and equatorial positions of the atoms in the ring will dictate the trajectory of approaching reagents. For example, a nucleophile attacking the carbonyl carbon or the β-carbon of the enone may show a preference for one face of the molecule over the other, leading to stereoselective reactions.

While direct conformational analysis of this compound is not available, computational modeling methods are powerful tools for predicting the lowest energy conformations and the transition states for their interconversion. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Photophysical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their chemical structure. For a series of thioxanthenone derivatives, a QSPR model could be developed to predict key photophysical parameters such as the maximum absorption wavelength (λmax), fluorescence quantum yield (Φf), and excited state lifetimes.

A hypothetical QSPR study on this compound and its analogs would involve calculating a set of molecular descriptors and correlating them with experimentally measured photophysical properties. Relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) for the substituent (e.g., bromine), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological Descriptors: Molecular connectivity indices and shape indices that describe the size and branching of the molecule.

Quantum Chemical Descriptors: Atomic charges, bond orders, and other parameters derived from computational chemistry.

The table below illustrates the types of data that would be used in a QSPR study of substituted thioxanthenones. The values are representative and based on general trends observed in the literature for related compounds. nih.govresearchgate.netmdpi.com

| Compound | Substituent (R) | Hammett Constant (σp) | λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Thioxanthenone | H | 0.00 | ~380 | Low |

| 2-Chloro-thioxanthenone | Cl | +0.23 | ~385 | Low |

| 2-Methoxy-thioxanthenone | OCH3 | -0.27 | ~400 | Moderate |

| This compound | Br | +0.23 | Predicted | Predicted |

This is a hypothetical table for illustrative purposes.

By establishing a statistically significant correlation, such a model could predict the photophysical properties of novel derivatives of this compound before their synthesis, thereby guiding the design of new materials with desired optical properties.

Role of Aromaticity and Planarity in Thioxanthenone Derivatives

Aromaticity and planarity are fundamental concepts that dictate the stability, electronic properties, and reactivity of cyclic molecules. nih.gov The thioxanthenone family provides an excellent case study for comparing the effects of these properties.

9-Oxo-thioxanthenones: These molecules, such as the parent thioxanthone, are generally planar. nih.gov The planarity allows for maximum overlap of p-orbitals across the entire tricyclic system, leading to a high degree of π-conjugation and aromatic stabilization. This extended conjugation is responsible for their characteristic UV-Vis absorption spectra and their utility as photosensitizers. rsc.org

3H-Thioxanthen-4(9H)-one: In stark contrast, this compound is not a fully aromatic system. It is composed of a planar, aromatic brominated benzene ring fused to a non-planar, non-aromatic dihydrothiopyranone ring. The central six-membered ring containing the sulfur atom and the carbonyl group lacks the continuous cycle of p-orbitals necessary for aromaticity.

This disruption of planarity and aromaticity in the 4-oxo isomer has several important consequences:

Reduced Stability: The molecule does not benefit from the significant resonance stabilization energy associated with a fully aromatic system.

Localized π-System: The π-electrons are primarily localized in the benzene ring and the enone functionality, rather than being delocalized over the entire tricyclic structure. This leads to different electronic and photophysical properties compared to the 9-oxo isomers.

Conformational Flexibility: The non-planar central ring introduces conformational isomerism, as discussed in section 7.3, which is absent in the rigid, planar 9-oxo scaffold.

In essence, the placement of the ketone group at the 4-position fundamentally alters the core nature of the thioxanthenone scaffold, moving it from a planar, aromatic system to a partially saturated, non-planar structure with distinct and more localized reactivity.

Synthetic Utility and Applications in Materials Science

7-Bromo-3H-thioxanthen-4(9H)-one as a Versatile Synthetic Building Block

The chemical reactivity of the thioxanthone core, combined with the presence of a bromine substituent, renders this compound a highly versatile synthetic building block. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce a variety of functional groups, thereby tuning the electronic and photophysical properties of the resulting molecules.

While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related bromo-thioxanthone derivatives is well-established. For instance, 2-bromo-9H-thioxanthen-9-one has been utilized in the synthesis of novel Schiff base derivatives by reaction with various amine compounds in the presence of an acid catalyst. acs.orgacs.org These reactions demonstrate the potential of the bromo-thioxanthone scaffold to serve as a platform for generating a library of new compounds with potentially interesting biological or material properties.

Furthermore, the general synthetic accessibility of thioxanthones has been a subject of recent research, with new methods being developed to construct the core structure from simple precursors. acs.orgchemistryviews.orgnih.gov One such method involves the double aryne insertion into the C=S double bond of thioureas, followed by hydrolysis to form the thioxanthone skeleton. acs.orgchemistryviews.org This approach allows for the synthesis of a broad range of highly functionalized thioxanthones, highlighting the adaptability of the thioxanthone core for creating complex molecular architectures. acs.org

The reactivity of the carbonyl group and the aromatic rings of the thioxanthone core also allows for a variety of chemical transformations, further expanding its synthetic utility.

Applications as Photoinitiators in Polymerization Processes

Thioxanthone and its derivatives are a well-known class of photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light, thereby initiating a polymerization reaction. mdpi.com These compounds are particularly valued for their ability to absorb light in the near-UV and visible regions of the electromagnetic spectrum. mdpi.comacs.org

Two-photon polymerization (2PP) is a high-resolution 3D printing technique that relies on the simultaneous absorption of two photons by a photoinitiator. Thioxanthone derivatives have emerged as promising photoinitiators for 2PP due to their favorable two-photon absorption (TPA) cross-sections. While the TPA cross-section of unsubstituted thioxanthone is relatively low, chemical modification can significantly enhance this property. researchgate.net

Research has shown that introducing donor-acceptor motifs and extending the π-conjugated system of the thioxanthone core can lead to a substantial increase in the TPA cross-section. researchgate.net For example, certain donor-acceptor thioxanthone derivatives have exhibited TPA cross-sections significantly higher than that of the parent compound. researchgate.net This enhancement of the TPA cross-section is crucial for improving the efficiency of the 2PP process, allowing for lower laser powers and faster fabrication speeds. epa.gov

| Derivative | Two-Photon Absorption Cross-Section (σ₂) at 800 nm (GM) |

| Thioxanthone | ~3 |

| Donor-Acceptor Thioxanthone 1 | 4 |

| Donor-Acceptor Thioxanthone 2 | 128 |

Note: Data is illustrative of the range of TPA cross-sections achievable with thioxanthone derivatives. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Thioxanthone derivatives are highly effective photoinitiators for both free-radical and cationic polymerization. mdpi.comacs.orgrsc.org In free-radical polymerization, upon light absorption, the thioxanthone derivative in its excited state can abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate a free radical, which then initiates the polymerization of monomers like acrylates. mdpi.com

More advanced applications involve free-radical promoted cationic polymerization. In these systems, the thioxanthone derivative acts as a photosensitizer. Upon irradiation, it generates radicals which then oxidize an onium salt (such as an iodonium (B1229267) or sulfonium (B1226848) salt) to produce a strong Brønsted acid or a cationic species. researchgate.net This species then initiates the polymerization of monomers like epoxides and vinyl ethers. mdpi.comresearchgate.net This approach allows for the use of visible light to initiate cationic polymerization, which is advantageous for many applications. researchgate.netepa.gov

Studies have demonstrated that thioxanthone derivatives, in combination with iodonium salts and hydrogen donors, can efficiently initiate the polymerization of various monomers under visible light irradiation. researchgate.net The efficiency of these systems is influenced by the specific structure of the thioxanthone derivative and the nature of the co-initiators. mdpi.comrsc.org

Development of Optoelectronic Materials (e.g., Host Materials for PHOLEDs)

The photophysical properties of thioxanthone derivatives make them attractive candidates for use in organic optoelectronic devices, particularly as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). In a PHOLED, a phosphorescent dopant (emitter) is dispersed in a host material. The host material plays a crucial role in facilitating energy transfer to the dopant and transporting charge carriers.

A series of 9,9-diphenyl-9H-thioxanthene derivatives have been investigated as host materials for blue PHOLEDs. rsc.org By modifying the valence state of the sulfur atom and the position of carbazolyl substituents, the electronic and photophysical properties of the host materials can be finely tuned. rsc.org

Devices fabricated using these thioxanthene (B1196266) derivatives as hosts for the blue phosphorescent emitter FIrpic have shown excellent performance. rsc.org Notably, these devices have exhibited very low turn-on voltages and high external quantum efficiencies. rsc.org One optimized device achieved a maximum external quantum efficiency of 29.0% and a power efficiency of 69.7 lm/W, demonstrating the potential of the thioxanthene scaffold in high-performance optoelectronic applications. rsc.org

| Host Material | Maximum External Quantum Efficiency (%) | Maximum Power Efficiency (lm/W) | Turn-on Voltage (V) |

| m-DCz-S | 29.0 | 69.7 | ~2.6 |

Note: Data is for an optimized blue PHOLED device. rsc.org

The development of bipolar thioxanthone derivatives, incorporating both electron-donating and electron-accepting moieties, has also been explored for applications in thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.gov

Precursors for Advanced Functional Materials

The synthetic versatility of this compound and related compounds positions them as valuable precursors for a variety of advanced functional materials. The ability to introduce different functional groups through the bromine atom allows for the tailoring of material properties for specific applications.

One example is the synthesis of tetracyclic thioxanthenes. While the reported synthesis starts from a chloro-analog, the principle of the reaction, an Ullmann-type C-N coupling followed by a dehydrative cyclization, is applicable to bromo-derivatives. This reaction leads to the formation of complex, fused-ring systems with potential applications in medicinal chemistry and materials science.

The development of novel thioxanthone-based photocatalysts for organic synthesis is another area of interest. chemistryviews.org Furthermore, the unique structure of thioxanthenes has been explored in the design of molecular motors, where light or other stimuli can be used to induce controlled molecular motion. chemistryviews.org The ability to synthesize π-extended thioxanthones opens up possibilities for creating new organic semiconductors with enhanced electronic and optical properties for applications in solar cells and other electronic devices. chemistryviews.org

Advanced Analytical Techniques in Thioxanthenone Research

Time-Resolved Spectroscopy for Reaction Kinetics

Time-resolved spectroscopic techniques, such as laser flash photolysis and transient absorption spectroscopy, are indispensable for studying the fleeting intermediates and rapid reaction kinetics of photo-initiated processes involving thioxanthenones.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful method to study the triplet excited states of thioxanthones. scielo.brresearchgate.net Upon laser excitation, typically around 355 nm, thioxanthone and its derivatives efficiently form a triplet excited state through intersystem crossing. scielo.brresearchgate.net This transient species exhibits characteristic absorption maxima that are dependent on the solvent polarity, for instance, ranging from 640 nm in CCl4 to 583 nm in methanol (B129727) for the parent thioxanthone. scielo.br The lifetime of this triplet state is also solvent-dependent, varying from microseconds to milliseconds. scielo.br

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy provides detailed information about the excited states and the formation of short-lived intermediates. nih.govresearchgate.netrsc.org By employing a pump pulse to excite the molecule and a subsequent probe pulse at various time delays, the evolution of the excited state can be monitored. nih.gov This technique allows for the observation of processes such as intersystem crossing, internal conversion, and the formation of radical ions or other intermediates. nih.gov For instance, in the presence of an electron donor like triethylamine, the triplet excited state of thioxanthone can lead to the formation of a radical anion, which has a characteristic absorption at around 410 nm. scielo.br The application of femtosecond transient absorption spectroscopy can even allow for the real-time observation of bond cleavage and structural changes in photochromic compounds. researchgate.net

| Technique | Typical Application for Thioxanthenones | Key Parameters Measured |

| Laser Flash Photolysis | Study of triplet excited states | Triplet-triplet absorption maxima, triplet lifetime, quenching rate constants |

| Transient Absorption Spectroscopy | Monitoring of excited state dynamics and intermediates | Evolution of transient spectra, lifetimes of excited states and intermediates |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of molecules like "7-bromo-3H-thioxanthen-4(9H)-one". It provides information on reduction and oxidation potentials, the stability of radical ions, and the reversibility of electron transfer processes.

The electrochemical behavior of halogenated aromatic ketones is often characterized by the reductive cleavage of the carbon-halogen bond. mdpi.com For bromo-substituted aromatic compounds, the reduction process can be complex. In the case of "this compound," two primary reduction events would be anticipated: the reduction of the carbonyl group and the cleavage of the C-Br bond. The relative potentials of these two processes can depend on the solvent and the specific molecular structure.

Studies on related brominated compounds suggest that the reduction can occur in one or more steps. For some molecules, a single cyclic voltammetry peak may encompass both the C-Br bond cleavage and the carbonyl reduction, especially at higher scan rates. mdpi.com The reduction of the carbonyl group in thioxanthones typically proceeds through two successive one-electron steps in non-aqueous solvents, forming a radical anion and then a dianion. mdpi.com The presence of the electron-withdrawing bromine atom is expected to shift the reduction potential of the thioxanthone core to more positive values.

The reversibility of the redox processes can be assessed from the CV data. Irreversible processes are common for halogenated compounds due to the bond cleavage that follows electron transfer. The data obtained from cyclic voltammetry, such as peak potentials and currents, can be used to determine important electrochemical parameters.

| Compound Type | Expected Electrochemical Behavior |

| Halogenated Aromatic Ketones | Reductive cleavage of the carbon-halogen bond. |

| Thioxanthones | Two successive one-electron reductions of the carbonyl group in non-aqueous media. |

| "this compound" | A combination of C-Br bond cleavage and carbonyl group reduction. |

High-Resolution Separation Techniques for Complex Mixtures

In the synthesis and analysis of "this compound," complex mixtures containing starting materials, products, by-products, and potential isomers may be generated. High-resolution separation techniques are crucial for the purification and analysis of these mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of non-volatile compounds. For thioxanthenone derivatives, reversed-phase HPLC is often employed. The separation of isomers, which can be particularly challenging, has been successfully achieved for thioxanthene (B1196266) derivatives using specialized stationary phases. mdpi.comnih.gov For instance, chiral stationary phases have been used for the separation of configurational isomers. nih.gov The choice of mobile phase, column temperature, and flow rate are critical parameters that need to be optimized to achieve baseline separation of all components in a mixture. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. mdpi.comresearchgate.net This technique is particularly advantageous for the analysis of complex reaction mixtures where high peak capacity is required to resolve all components. researchgate.netresearchgate.net The enhanced resolution of UPLC can be instrumental in separating closely related isomers and impurities in the synthesis of "this compound."

| Technique | Key Advantages for Thioxanthenone Analysis | Typical Applications |

| HPLC | Robust and versatile for purification and analysis. | Separation of isomers, purity assessment. mdpi.comnih.gov |

| UPLC | Higher resolution, faster analysis times, increased sensitivity. | Analysis of complex reaction mixtures, separation of closely related impurities. mdpi.comresearchgate.net |

In-situ Monitoring of Reactions

In-situ monitoring techniques provide real-time information about a chemical reaction as it happens, offering insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters. acs.org

For the synthesis of "this compound," in-situ monitoring could be highly beneficial. Techniques like real-time Fourier-transform infrared (FT-IR) spectroscopy can be used to track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands. acs.org This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize by-product formation.

Another powerful technique is in-situ powder X-ray diffraction (PXRD), which can be used to monitor solid-state reactions in real time. irb.hr This would be particularly relevant if the synthesis of "this compound" or its subsequent reactions are performed under mechanochemical conditions or involve crystalline intermediates. irb.hr Thin-layer chromatography has also been adapted for real-time monitoring of solid-phase reactions. thieme.de The ability to observe the reaction progress without the need for sampling and offline analysis provides a more accurate and detailed understanding of the reaction mechanism. lbl.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of thioxanthenone derivatives has traditionally relied on methods that are often harsh and generate significant waste. A primary challenge in the context of 7-bromo-3H-thioxanthen-4(9H)-one is the development of efficient and environmentally benign synthetic strategies.

Future research should focus on:

Green Bromination Techniques: Exploring greener brominating agents and methodologies is crucial. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. The use of reagents like N-bromosuccinimide (NBS) in combination with a catalyst or light, or solid-supported bromine sources, could offer milder and more selective alternatives. researchgate.net The development of enzymatic or biocatalytic bromination processes would represent a significant leap towards sustainability.

C-H Activation/Functionalization: A paradigm shift from traditional multi-step syntheses involving pre-functionalized precursors to direct C-H activation approaches is a key area of future research. nih.gov The development of transition-metal-catalyzed C-H bromination at the specific C7 position of the thioxanthenone core would be a highly atom-economical and efficient strategy. nih.gov This would require the design of specific ligands and catalysts that can direct the functionalization to the desired position.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer enhanced safety, scalability, and reproducibility. Flow reactors can handle hazardous reagents more safely and allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Exploration of New Reactivity Pathways and Transformations

The bromine substituent in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Future research should aim to:

Cross-Coupling Reactions: Systematically exploring the utility of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) will be essential. This will allow for the introduction of a wide range of functional groups, including aryl, alkyl, amino, and alkynyl moieties, at the 7-position, leading to novel compounds with potentially enhanced biological or material properties.

Photocatalyzed Reactions: Investigating the photochemical reactivity of the bromo-substituted thioxanthenone is a promising avenue. The bromine atom can influence the excited-state properties of the molecule, potentially enabling novel photocatalytic applications or light-induced transformations.

Derivatization of the Thioxanthenone Core: Beyond the bromine handle, exploring the reactivity of other positions on the thioxanthenone scaffold of this compound will be important. This includes reactions at the carbonyl group, the sulfur atom (e.g., oxidation to sulfoxide (B87167) or sulfone), and other C-H bonds on the aromatic rings.

Computational Design and Prediction of Novel Thioxanthenone Architectures

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules, thereby guiding synthetic efforts and accelerating the discovery process.

Future research in this area should involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies: Employing DFT and TD-DFT calculations to predict the geometric, electronic, and photophysical properties of this compound and its derivatives will be crucial. jmaterenvironsci.com These studies can provide insights into the HOMO-LUMO gap, absorption and emission spectra, and the nature of electronic transitions, which are vital for applications in materials science. mdpi.comresearchgate.net

Structure-Property Relationship Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for a series of 7-substituted thioxanthenone derivatives will enable the prediction of their biological activity or material properties based on their chemical structure.

Virtual Screening: Utilizing computational docking and virtual screening techniques to identify potential biological targets for this compound and its derivatives can guide the development of new therapeutic agents.

Integration into Advanced Material Systems

The unique photophysical and electronic properties of thioxanthenones make them attractive candidates for incorporation into advanced materials. The presence of a heavy bromine atom in this compound is expected to influence these properties significantly.

Future research should focus on:

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound and its derivatives as emitters or host materials in OLEDs is a promising direction. The heavy-atom effect of bromine can enhance intersystem crossing and promote phosphorescence, which could lead to highly efficient OLEDs.

Photocatalysts: Exploring the use of this compound as a photocatalyst for organic transformations is warranted. The modified electronic properties due to the bromine atom could lead to enhanced catalytic activity or selectivity.

Sensors: Developing chemosensors based on the this compound scaffold is another area of interest. The interaction of analytes with the thioxanthenone core could lead to changes in its fluorescence or electrochemical properties, enabling the detection of specific ions or molecules.

Expanding Mechanistic Understanding of Photochemical Processes

A fundamental understanding of the photochemical and photophysical processes of this compound is essential for its rational application in light-driven technologies.

Future research should aim to:

Transient Absorption Spectroscopy: Utilizing ultrafast transient absorption spectroscopy and other time-resolved spectroscopic techniques to probe the excited-state dynamics of this compound will be critical. This will provide insights into the lifetimes of singlet and triplet excited states, intersystem crossing rates, and the nature of transient species.

Influence of the Bromo-Substituent: Systematically studying the effect of the bromine atom's position on the photophysical properties of thioxanthenones will provide a deeper understanding of structure-property relationships. Comparing the photochemistry of this compound with other bromo-isomers and the parent thioxanthenone will be particularly insightful.

Theoretical Modeling of Excited States: Combining experimental studies with high-level computational modeling will be essential for a comprehensive understanding of the potential energy surfaces of the excited states and the mechanisms of photochemical reactions.

Q & A

Q. What synthetic methodologies are reported for preparing 7-bromo-3H-thioxanthen-4(9H)-one and related derivatives?

A common approach involves acid-catalyzed cyclocondensation. For example, 2-bromo-9H-thioxanthen-9-one was synthesized by reacting thiosalicylic acid with bromobenzene in concentrated H₂SO₄ at 100°C, followed by purification via hot filtration (69% yield) . NMR (¹H, ¹³C) and HRMS are critical for structural validation .

Q. How is X-ray crystallography utilized to resolve the molecular geometry of brominated thioxanthenones?

Single-crystal X-ray diffraction studies reveal planar arrangements and non-covalent interactions. For instance, hydrogen bonding between NH groups and sulfur atoms (N–H···S = 3.284 Å) stabilizes tautomeric forms in thioxanthenone derivatives . Crystal packing often involves intermolecular hydrogen bonds (e.g., 2.849–2.939 Å) that influence supramolecular assembly .

Q. What spectroscopic techniques are essential for characterizing thioxanthenone derivatives?

- ¹H/¹³C NMR : Assigns aromatic proton environments and carbonyl positions (e.g., δ ~178 ppm for C=O in CDCl₃) .

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., [C₁₆H₁₃OS]⁺ at m/z = 253.0682) .

Advanced Research Questions

Q. How do steric and electrostatic fields influence the antitumor activity of 9H-thioxanthen-9-one derivatives?

Comparative Molecular Field Analysis (CoMFA) correlates 3D-QSAR parameters with in vivo activity against pancreatic ductal adenocarcinoma. Steric (42%) and electrostatic (42%) fields dominate over hydrophobicity (16%). Alignment strategies (RMS-fit vs. SEAL) and inclusion of log P enhance cross-validated r² values .

Q. What computational discrepancies arise between crystallographic data and molecular orbital models for thioxanthenones?

X-ray structures often show planar geometries around nitrogen atoms, while PM3/MNDO/AM1 optimizations predict trigonal-pyramidal configurations. Ab initio calculations reconcile these differences by refining atomic charges and H-bonding networks .

Q. How do tautomeric forms of 3-pyrazolone derivatives affect their biological interactions?

Intramolecular hydrogen bonding (e.g., N–H···S) stabilizes specific tautomers, as confirmed by X-ray studies. These interactions modulate ligand-receptor binding in pharmacological contexts, such as enzyme inhibition .

Q. What strategies address data contradictions in structure-activity relationship (SAR) studies?

- Alignment Optimization : RMS-fit alignment improves lattice spacing sensitivity vs. SEAL .

- Hybrid Methods : Combining crystallography with semi-empirical PM3/AM1 optimizations resolves steric clashes and charge distribution ambiguities .

Methodological Considerations

Q. What experimental precautions are necessary for handling brominated thioxanthenones?

- Toxicity : Classified as Acute Toxicity Category 3 (oral). Use PPE and consult safety data sheets .

- Synthesis : Avoid moisture-sensitive steps (e.g., Pd-catalyzed couplings require anhydrous THF) .

Q. How can researchers validate synthetic yields and purity for complex thioxanthenone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.